molecular formula C13H21NO2 B5199012 2-[3-(2,5-Dimethylphenoxy)propylamino]ethanol

2-[3-(2,5-Dimethylphenoxy)propylamino]ethanol

Cat. No.: B5199012
M. Wt: 223.31 g/mol
InChI Key: SZZVZNZADDYVOG-UHFFFAOYSA-N
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Description

2-[3-(2,5-Dimethylphenoxy)propylamino]ethanol is an organic compound with a complex structure that includes a phenoxy group, a propylamino group, and an ethanol moiety

Properties

IUPAC Name

2-[3-(2,5-dimethylphenoxy)propylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-11-4-5-12(2)13(10-11)16-9-3-6-14-7-8-15/h4-5,10,14-15H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZZVZNZADDYVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCNCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,5-Dimethylphenoxy)propylamino]ethanol typically involves the reaction of 2,5-dimethylphenol with 3-chloropropylamine to form 3-(2,5-dimethylphenoxy)propylamine. This intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,5-Dimethylphenoxy)propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-[3-(2,5-Dimethylphenoxy)propylamino]acetaldehyde or 2-[3-(2,5-Dimethylphenoxy)propylamino]acetic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenoxy group.

Scientific Research Applications

2-[3-(2,5-Dimethylphenoxy)propylamino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[3-(2,5-Dimethylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group may facilitate binding to hydrophobic pockets, while the amino and ethanol groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3,5-Dimethylphenoxy)propylamino]ethanol
  • 2-[3-(2,4-Dimethylphenoxy)propylamino]ethanol

Uniqueness

2-[3-(2,5-Dimethylphenoxy)propylamino]ethanol is unique due to the specific positioning of the dimethyl groups on the phenoxy ring, which can influence its chemical reactivity and binding affinity to molecular targets. This structural uniqueness can result in distinct biological and chemical properties compared to its analogs.

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